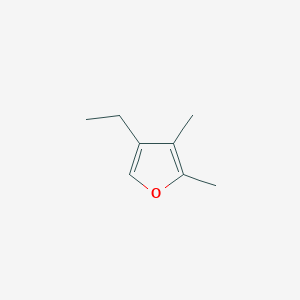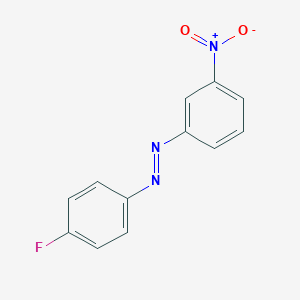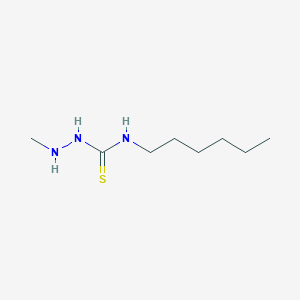
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a sulfanyl group and an enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide typically involves the acylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid like aluminum chloride . Another approach involves the use of 2-(2,2-dimethylpropanoyl)-1,3-dithiane as a starting material, which undergoes acylation, oxidation, and deacylation sequences .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea
- 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide
Uniqueness
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is unique due to its combination of a sulfanyl group and an enamide moiety, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
88152-47-0 |
|---|---|
Formule moléculaire |
C9H15NO2S |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(3-sulfanylbut-2-enoyl)propanamide |
InChI |
InChI=1S/C9H15NO2S/c1-6(13)5-7(11)10-8(12)9(2,3)4/h5,13H,1-4H3,(H,10,11,12) |
Clé InChI |
KOXGFGXTNIOKNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC(=O)C(C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)



![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)



![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
